molecular formula C10H10Cl2N2O2 B11960500 [(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone CAS No. 18699-10-0

[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone

Cat. No.: B11960500
CAS No.: 18699-10-0
M. Wt: 261.10 g/mol
InChI Key: LZWKPDUHFQWOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone is a chemical compound with the molecular formula C10H10Cl2N2O2. It is known for its unique structure, which includes both dichlorophenyl and propan-2-ylideneamino groups.

Preparation Methods

The synthesis of [(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone typically involves the reaction of 2,5-dichloroaniline with isopropylidenehydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of various industrial products, including dyes and polymers

Mechanism of Action

The mechanism of action of [(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

18699-10-0

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

(propan-2-ylideneamino) N-(2,5-dichlorophenyl)carbamate

InChI

InChI=1S/C10H10Cl2N2O2/c1-6(2)14-16-10(15)13-9-5-7(11)3-4-8(9)12/h3-5H,1-2H3,(H,13,15)

InChI Key

LZWKPDUHFQWOQL-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)NC1=C(C=CC(=C1)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.